
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol is an organic compound characterized by the presence of amino, hydroxyl, and alkyne functional groups This compound is notable for its unique structure, which includes a nonadiyne backbone with amino and hydroxyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nonadiyne Backbone: This can be achieved through a series of coupling reactions involving alkynes. For example, a Sonogashira coupling reaction can be used to form the carbon-carbon triple bonds.
Introduction of Amino and Hydroxyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the hydroxyl groups can be added via hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the alkyne groups can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol: shares similarities with other nonadiyne derivatives, such as:
Uniqueness
The unique combination of amino, hydroxyl, and alkyne groups in this compound distinguishes it from other compounds
Propriétés
Numéro CAS |
54284-97-8 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
8-amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-10(2,13)8-6-7-9-12(5,15)11(3,4)14/h14-15H,13H2,1-5H3 |
Clé InChI |
KCFOFIWEYNVOFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC#CC(C)(C(C)(C)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
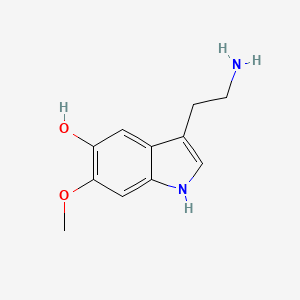
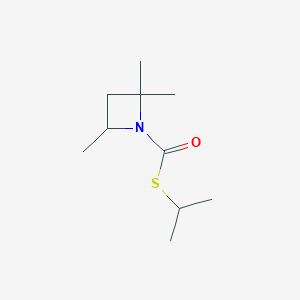
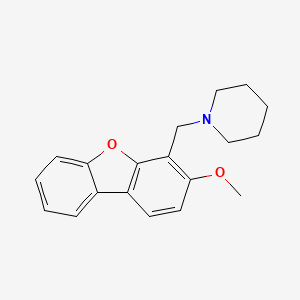
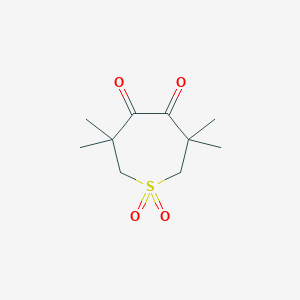
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
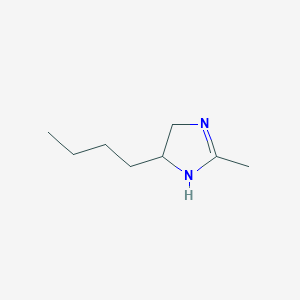
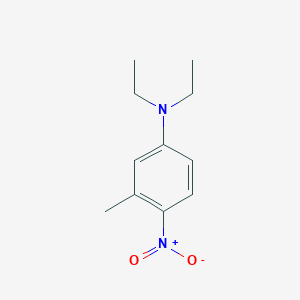
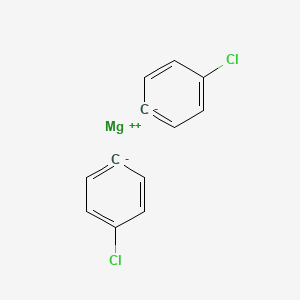
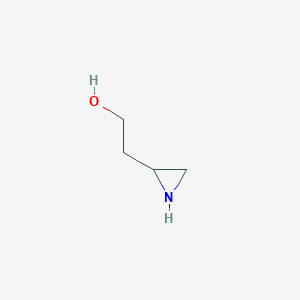
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
